[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a synthetic organic compound notable for its oxadiazole structure, which is characterized by the presence of a sulfur atom and a chloro-substituted phenyl group. This compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The chemical structure can be represented by the molecular formula and has a CAS number of 49809-28-1.
The compound is synthesized through various chemical reactions involving oxadiazole derivatives and chloroacetic acid. Its synthesis and properties have been documented in several chemical databases and research articles, including PubChem and Sigma-Aldrich.
This compound is classified as an oxadiazole derivative due to its oxadiazole ring structure. It also exhibits characteristics typical of sulfanyl-acetic acids, making it relevant for further exploration in pharmaceuticals and agrochemicals.
The synthesis of [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid typically involves the reaction of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroacetic acid. This process includes several steps:
The reaction conditions often require specific solvents such as ethanol or methanol and may involve catalysts like potassium hydroxide or sodium hydroxide to facilitate the cyclization process. In industrial settings, continuous flow reactors may be employed to enhance yield and consistency.
The molecular structure of [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid features:
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid involves its interaction with biological targets at the molecular level. The presence of the chloro group enhances its reactivity and ability to form complexes with proteins or enzymes involved in various biochemical pathways. This interaction may lead to inhibition or modulation of specific biological functions, making it a candidate for further pharmacological studies.
The compound exhibits properties typical of solid organic compounds:
Key chemical properties include:
Relevant data regarding melting point and boiling point are not widely reported but are crucial for practical applications.
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid has potential applications in various scientific fields:
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing five-membered heterocycle that serves as a versatile bioisostere for ester and carboxylic acid functionalities. Its metabolic stability, aromaticity (resonance energy: ~167.4 kJ/mol), and ability to participate in hydrogen bonding make it a privileged scaffold in drug design [1] [3]. This ring system exhibits planar geometry, enabling π-π stacking interactions with biological targets like enzymes and nucleic acids. Its electron-deficient nature facilitates nucleophilic substitution at the C2 position, allowing structural diversification [3] [4]. Clinically, 1,3,4-oxadiazoles feature in FDA-approved drugs: Raltegravir (antiretroviral) exploits the ring’s metal-chelating properties for HIV integrase inhibition, while Zibotentan (anticancer) utilizes it as a hydrophobic anchor for endothelin receptor antagonism [1] [2].
Table 1: Marketed Drugs Containing 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Raltegravir | Antiretroviral | 1,3,4-Oxadiazole-2-one motif |
Zibotentan | Anticancer (Solid tumors) | 4-Chlorophenyl substitution at C5 |
Nesapidil | Antihypertensive | Sulfanyl-linked alkyl chain |
Furamizole | Antibacterial | 5-Nitrofuran conjugated to oxadiazole |
The 4-chlorophenyl group at the C5 position of the oxadiazole ring enhances lipophilicity (log P increase: ~1.5–2.0 units), promoting membrane permeability and target binding via hydrophobic interactions. Chlorine’s halogen bonding capability further stabilizes ligand-receptor complexes [1] [4]. Concurrently, the sulfanyl (-S-) linker at C2 provides conformational flexibility and facilitates hydrogen bond formation. When coupled with an acetic acid unit, it introduces a polar, ionizable moiety (pKa ~3.5–4.0), improving water solubility and enabling ionic interactions with enzymatic residues like lysine or arginine [5] [8]. This combination balances lipophilicity and hydrophilicity, optimizing pharmacokinetic profiles. For instance, derivatives with 4-Cl-Ph and -SCH₂COOH exhibit enhanced antibacterial efficacy against Gram-negative pathogens by penetrating multilayered cell walls [5].
Table 2: Bioactivity Modulation by Substituents in 1,3,4-Oxadiazoles
Substituent | Chemical Effect | Biological Consequence |
---|---|---|
4-Chlorophenyl (C5) | ↑ Lipophilicity, halogen bonding | Enhanced cellular uptake, target affinity |
Sulfanyl (C2) | Flexibility, H-bond acceptor capacity | Improved binding to catalytic sites |
Acetic acid | Ionizability, solubility | Favorable ADME, ionic interactions with targets |
The synthesis of 1,3,4-oxadiazoles dates to 1965 (Ainsworth), but their medicinal exploration surged in the 1990s with discoveries of their enzyme-inhibitory properties [4]. Acetic acid-linked variants emerged as "molecular hybrids" to merge the oxadiazole’s metabolic stability with carboxylic acid bioactivity. Early examples demonstrated synergistic effects: Nesapidil integrated sulfanylacetic acid for vasodilatory effects via calcium channel modulation [3]. The specific combination of 4-chlorophenyl, oxadiazole, and sulfanylacetic acid was pioneered to target multifactorial diseases. For example, compounds like [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid were designed to inhibit bacterial peptide deformylase (PDF) or cancer-associated kinases via dual hydrophobic-polar interactions [5] [7]. This design leverages the acetic acid’s role in mimicking natural substrates (e.g., ATP’s phosphate groups), positioning it as a versatile warhead in enzyme inhibitors.
Figure 1: Synthetic Evolution of Acetic Acid-Linked Oxadiazoles
Early Oxadiazoles (1990s) e.g., Furamizole: Antibacterial │ Introduction of Sulfanyl Linkers (2000s) e.g., Nesapidil: Antihypertensive │ Modern Hybrids (2010–Present) e.g., [5-(4-Cl-Ph)-oxadiazol-2-ylsulfanyl]-acetic acid
Key routes to [5-(4-Cl-Ph)-oxadiazol-2-ylsulfanyl]-acetic acid derivatives include:
Figure 2: Synthesis Flowchart
4-Chlorobenzohydrazide │ ├── (CS₂/KOH) → 5-(4-Cl-Ph)-2-mercapto-1,3,4-oxadiazole │ └── Alkylation with ClCH₂COOH │ → [5-(4-Cl-Ph)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
Final Compound List
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3